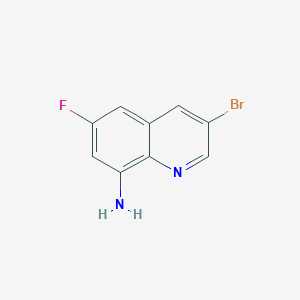

8-Amino-3-bromo-6-fluoroquinoline

説明

Structure

3D Structure

特性

IUPAC Name |

3-bromo-6-fluoroquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFN2/c10-6-1-5-2-7(11)3-8(12)9(5)13-4-6/h1-4H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJHVFHMFKGSUCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C=NC2=C(C=C1F)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10475725 | |

| Record name | 8-AMINO-3-BROMO-6-FLUOROQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

515170-53-3 | |

| Record name | 8-AMINO-3-BROMO-6-FLUOROQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Reaction Chemistry and Derivatization of 8 Amino 3 Bromo 6 Fluoroquinoline

Reactivity of the Amino Group at Position 8

The amino group at the C8 position is a key site for derivatization, behaving as a typical aromatic amine. Its nucleophilicity allows for a variety of reactions to introduce new functional groups and build molecular complexity.

The primary amino group of 8-aminoquinoline (B160924) derivatives readily undergoes acylation with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are fundamental for modifying the electronic and steric properties of the molecule. While specific studies on 8-Amino-3-bromo-6-fluoroquinoline are not prevalent in the surveyed literature, the general reactivity of 8-aminoquinolines suggests that these transformations would proceed efficiently.

Table 1: Representative Acylation and Sulfonamidation Reactions of Aminoquinolines

| Reactant | Reagent | Product | General Conditions |

| 8-Aminoquinoline Derivative | Acetyl chloride | 8-Acetamidoquinoline Derivative | Base (e.g., pyridine (B92270), triethylamine), inert solvent |

| 8-Aminoquinoline Derivative | Benzoyl chloride | 8-Benzamidoquinoline Derivative | Base (e.g., pyridine, triethylamine), inert solvent |

| 8-Aminoquinoline Derivative | p-Toluenesulfonyl chloride | 8-(p-Toluenesulfonamido)quinoline Derivative | Base (e.g., pyridine, triethylamine), inert solvent |

This table represents generalized reactions for the 8-aminoquinoline scaffold, as specific data for this compound is not available in the public domain.

The amino group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This diazonium intermediate is highly versatile and can be subjected to a variety of subsequent transformations. For instance, Sandmeyer-type reactions could be employed to replace the diazonium group with other halides (Cl, Br, I), a cyano group, or a hydroxyl group. However, it is important to note that the stability and reactivity of the diazonium salt can be influenced by the other substituents on the quinoline (B57606) ring.

The primary amino group can participate in condensation reactions with aldehydes and ketones to form the corresponding Schiff bases (imines). This reaction is typically acid-catalyzed and involves the removal of water. The resulting imine functionality can then be further modified, for example, through reduction to a secondary amine, or used as a ligand in coordination chemistry.

Transformations Involving the Bromo Substituent at Position 3

The bromine atom at the C3 position of the quinoline ring is a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds, primarily through nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.

While the quinoline ring is generally electron-rich, the presence of the electronegative fluorine atom and the ring nitrogen can activate the C3 position towards nucleophilic aromatic substitution (SNAr). Strong nucleophiles can displace the bromide ion, particularly under forcing conditions or if the quinoline nitrogen is quaternized to further enhance the electrophilicity of the ring system. The viability and rate of SNAr reactions would be highly dependent on the nature of the nucleophile and the reaction conditions.

The bromo substituent at position 3 is an ideal handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of C-C bonds.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This would allow for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the C3 position.

Heck Reaction: The Heck reaction would enable the coupling of the bromoquinoline with an alkene, catalyzed by a palladium complex, to form a new carbon-carbon double bond at the C3 position.

Sonogashira Coupling: This reaction facilitates the coupling of the bromoquinoline with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst, to introduce an alkynyl moiety at the C3 position.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction | Coupling Partner | Product | General Catalytic System |

| Suzuki-Miyaura | Arylboronic acid | 8-Amino-3-aryl-6-fluoroquinoline | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₂CO₃) |

| Heck | Alkene (e.g., Styrene) | 8-Amino-6-fluoro-3-vinylquinoline | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) |

| Sonogashira | Terminal Alkyne | 8-Amino-6-fluoro-3-alkynylquinoline | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) |

This table illustrates the expected outcomes of cross-coupling reactions based on the general reactivity of 3-bromoquinolines. Specific experimental data for this compound is not available in the reviewed literature.

Lithium-Halogen Exchange and Related Organometallic Chemistry

The bromine atom at the C-3 position of this compound is a prime site for organometallic transformations, most notably the lithium-halogen exchange. This reaction is a powerful tool for creating a carbon-lithium bond, which can then be reacted with various electrophiles to introduce a wide range of functional groups.

The general mechanism involves the treatment of the aryl bromide with an organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures. The rate of exchange generally follows the trend I > Br > Cl, making the bromo-substituted quinoline a suitable substrate. wikipedia.orgprinceton.edu This exchange is a kinetically controlled process and is typically very fast, often proceeding more rapidly than competing reactions like nucleophilic addition or even proton transfer. wikipedia.orgharvard.edu

For this compound, the reaction would proceed as follows:

This compound + R-Li → 8-Amino-3-lithio-6-fluoroquinoline + R-Br

The resulting 3-lithiated quinoline is a potent nucleophile and can be trapped with various electrophiles to yield a diverse array of 3-substituted quinolines. The presence of the amino group at C-8 and the fluoro group at C-6 can influence the reaction's efficiency and the stability of the organolithium intermediate. The amino group, being a potential directing group, could also influence the reaction, although the primary site of exchange is expected to be the C-Br bond. wikipedia.org The choice of solvent and temperature is crucial to minimize side reactions. researchgate.net

Table 1: Potential Electrophiles for Trapping the 3-Lithioquinoline Intermediate

| Electrophile | Resulting Functional Group at C-3 |

| CO₂ | Carboxylic acid |

| Aldehydes/Ketones | Secondary/Tertiary alcohols |

| Alkyl halides | Alkyl groups |

| Disulfides | Thioethers |

| Isocyanates | Amides |

Chemical Modifications Involving the Fluoro Substituent at Position 6

The fluorine atom at the C-6 position, while generally stable, offers opportunities for specific chemical modifications, primarily through nucleophilic aromatic substitution (SNAr).

Aryl fluorides are characterized by a strong carbon-fluorine bond. This strength generally makes them stable and less reactive as leaving groups in traditional nucleophilic substitution reactions compared to other halogens. However, in the context of nucleophilic aromatic substitution (SNAr), aryl fluorides can be surprisingly reactive. wyzant.com The high electronegativity of fluorine makes the carbon atom to which it is attached significantly more electrophilic and susceptible to nucleophilic attack. wyzant.comyoutube.com This initial attack is often the rate-determining step in SNAr reactions. wyzant.comyoutube.com Therefore, despite the C-F bond strength, fluorine is often the best leaving group among the halogens for SNAr reactions. youtube.comyoutube.comyoutube.com

The stability of the aryl fluoride can be influenced by other substituents on the aromatic ring. Electron-withdrawing groups positioned ortho or para to the fluorine atom can further activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex). youtube.comyoutube.com

Nucleophilic aromatic substitution (SNAr) is a plausible pathway for modifying the 6-position of the quinoline ring. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer intermediate. beilstein-journals.orgnih.gov For an SNAr reaction to occur at the C-6 position, the quinoline ring must be sufficiently activated by electron-withdrawing groups. nih.gov

In this compound, the directing effects of the existing substituents must be considered. The amino group at C-8 is an activating group, which would disfavor nucleophilic attack. Conversely, the quinoline nitrogen itself acts as an electron-withdrawing group, activating the ring system towards nucleophilic attack, particularly at positions 2 and 4. Activation for substitution at C-6 would likely require the introduction of a strong electron-withdrawing group elsewhere on the ring or the use of very strong nucleophiles under forcing conditions. youtube.com Common nucleophiles used in SNAr reactions include alkoxides, thiolates, and amines. youtube.com

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Ring System

The quinoline ring system can undergo both electrophilic and nucleophilic aromatic substitution, with the regioselectivity being heavily influenced by the existing substituents.

Electrophilic Aromatic Substitution (EAS): The introduction of further electrophiles onto the this compound ring is governed by the combined directing effects of the amino, bromo, and fluoro groups, as well as the inherent reactivity of the quinoline nucleus.

Amino Group (at C-8): The amino group is a powerful activating, ortho-, para-directing group. rsc.org It will strongly direct incoming electrophiles to the C-5 and C-7 positions.

Fluoro and Bromo Groups (at C-6 and C-3): Halogens are deactivating groups but are also ortho-, para-directors. The fluoro group at C-6 would direct to C-5 and C-7. The bromo group at C-3 would direct to C-2 and C-4.

Quinoline Ring: In electrophilic substitution, the benzene (B151609) ring of the quinoline is generally more reactive than the pyridine ring.

Considering these factors, the C-5 and C-7 positions are the most likely sites for electrophilic attack due to the strong activating effect of the C-8 amino group. The final product distribution would depend on the specific reaction conditions and the nature of the electrophile.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Directing Influence | Predicted Reactivity |

| C-2 | Directed by C-3 Bromo | Low |

| C-4 | Directed by C-3 Bromo | Low |

| C-5 | Directed by C-6 Fluoro, C-8 Amino | High (Activated) |

| C-7 | Directed by C-6 Fluoro, C-8 Amino | High (Activated) |

Nucleophilic Aromatic Substitution (NAS): As discussed, the pyridine ring of the quinoline is electron-deficient and more susceptible to nucleophilic attack than the benzene ring. The most likely positions for nucleophilic attack on an unsubstituted quinoline are C-2 and C-4. The presence of the bromine at C-3 could potentially be displaced by a strong nucleophile, though this is less common than lithium-halogen exchange. The displacement of the fluorine at C-6 via an SNAr mechanism is also possible under activated conditions.

The 8-aminoquinoline scaffold is known to have distinct redox properties. The 8-amino group can facilitate the generation of reactive oxygen species (ROS) through autoxidation. pharmacy180.com This process can lead to the formation of oxidants like hydrogen peroxide and superoxide radicals. pharmacy180.com This inherent reactivity suggests that the quinoline nucleus of this compound could be susceptible to oxidative degradation under certain conditions.

Conversely, the quinoline ring can be subjected to reduction. Catalytic hydrogenation can reduce the pyridine ring first, followed by the benzene ring under more forcing conditions. The specific outcome of a reduction reaction would depend on the chosen reagents and reaction conditions, and the presence of the halogen substituents could also influence the reaction's course, with the potential for dehalogenation.

Iv. Advanced Spectroscopic and Structural Elucidation of Halogenated Aminoquinolines

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing granular information about the chemical environment of individual atoms. For halogenated aminoquinolines like 8-Amino-3-bromo-6-fluoroquinoline, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, is essential for unambiguous structural assignment.

While specific, experimentally determined ¹H and ¹³C NMR data for this compound are not available in the public domain, the expected spectral features can be predicted based on the analysis of related structures. The ¹H NMR spectrum would exhibit signals in the aromatic region, with chemical shifts and coupling constants influenced by the positions of the bromine, fluorine, and amino substituents on the quinoline (B57606) core. The amino group protons would likely appear as a broad singlet.

Similarly, the ¹³C NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the quinoline ring system. The carbons directly bonded to the electronegative fluorine and nitrogen atoms, as well as the bromine atom, would show characteristic chemical shifts. For instance, studies on bromo-6-methoxy-8-aminoquinolines have demonstrated the significant effect of bromine substitution on ¹³C NMR chemical shift patterns. researchgate.net

Table 1: Predicted NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | ~8.5 | C-2: ~150 |

| H-4 | ~8.7 | C-3: ~120 |

| H-5 | ~7.2 | C-4: ~148 |

| H-7 | ~7.4 | C-4a: ~138 |

| NH₂ | Broad singlet | C-5: ~122 |

| C-6: ~158 (J_CF) | ||

| C-7: ~115 (J_CF) | ||

| C-8: ~135 | ||

| C-8a: ~145 |

Note: The data in this table is predicted and requires experimental verification.

¹⁹F NMR spectroscopy is a highly sensitive technique for the characterization of organofluorine compounds. In the case of this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom at the C-6 position. The chemical shift of this signal would be indicative of the electronic environment around the fluorine atom, influenced by the amino and bromo substituents. The fluorine signal would also exhibit coupling to adjacent protons, providing further structural confirmation.

To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the correlations between protons that are coupled to each other, helping to trace out the spin systems within the molecule, particularly the connectivity of the aromatic protons on the quinoline rings.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on the already assigned proton signals.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry would be used to precisely determine the molecular weight of this compound. The expected monoisotopic mass is 239.9698 g/mol , corresponding to the molecular formula C₉H₆BrFN₂. guidechem.com The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature in the mass spectrum.

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₆BrFN₂ |

| Calculated Monoisotopic Mass | 239.9698 u |

| Expected [M+H]⁺ | 240.9777 u |

| Expected [M+H]⁺ (with ⁸¹Br) | 242.9756 u |

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the molecular ion) and its subsequent fragmentation to produce a series of daughter ions. The analysis of these fragments provides valuable information about the structure of the original molecule. While specific MS/MS data for this compound is not documented, the fragmentation pathways could be predicted to involve the loss of small molecules such as HBr, HCN, or HF, as well as the cleavage of the quinoline ring system. The stability of the quinoline ring would likely lead to characteristic fragmentation patterns observed in other quinoline derivatives.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is expected to exhibit a series of characteristic absorption bands that confirm the presence of its key structural features: the primary amino group (-NH₂), the carbon-fluorine bond (C-F), the carbon-bromine bond (C-Br), and the aromatic quinoline core.

The primary amino group is typically identified by a pair of medium-intensity peaks in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations, respectively. msu.edu The presence of two distinct peaks is a hallmark of a primary amine. Additionally, a broad N-H bending (scissoring) vibration is expected to appear in the 1650-1550 cm⁻¹ range. msu.edu

The aromatic quinoline ring system gives rise to several characteristic absorptions. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. libretexts.orgorgchemboulder.com The stretching vibrations of the C=C and C=N bonds within the heterocyclic ring system are expected to produce a series of sharp bands in the 1620-1430 cm⁻¹ region. pressbooks.pubmdpi.com Out-of-plane C-H bending vibrations, which can be diagnostic of the substitution pattern, generally appear as strong absorptions in the 900-675 cm⁻¹ fingerprint region. orgchemboulder.com

The halogen substituents also have characteristic vibrational frequencies. The C-F stretching vibration is known to produce a strong, intense absorption in the 1250-1000 cm⁻¹ range. The C-Br stretching vibration occurs at a much lower frequency due to the greater mass of the bromine atom, typically appearing in the 650-550 cm⁻¹ region.

Based on these principles, the predicted IR absorption bands for this compound are summarized in the table below.

Predicted IR Absorption Data for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3500 - 3300 | N-H Stretch (Asymmetric & Symmetric) | Primary Amine (-NH₂) | Medium |

| 3100 - 3000 | C-H Stretch | Aromatic (Quinoline Ring) | Medium to Weak |

| 1650 - 1550 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium to Strong, Broad |

| 1620 - 1430 | C=C and C=N Stretch | Aromatic (Quinoline Ring) | Medium to Strong, Sharp |

| 1250 - 1000 | C-F Stretch | Aryl-Fluoride | Strong |

| 900 - 675 | C-H Bend (Out-of-Plane) | Aromatic (Quinoline Ring) | Strong |

| 650 - 550 | C-Br Stretch | Aryl-Bromide | Medium to Strong |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This technique provides detailed information on bond lengths, bond angles, and the intermolecular interactions that govern the crystal packing. While a specific crystal structure for this compound has not been reported in the searched literature, its solid-state architecture can be predicted based on the analysis of related halogenated and amino-substituted quinoline compounds. rsc.orgrsc.org

The molecular structure of this compound contains several features that will dictate its crystal packing. The primary amino group is a strong hydrogen bond donor, while the quinoline nitrogen atom is a hydrogen bond acceptor. This combination strongly suggests the formation of intermolecular hydrogen bonds (N-H···N), which are a dominant force in the crystal packing of many aminoquinolines. rsc.org These interactions could link molecules into chains, dimers, or more complex three-dimensional networks.

Furthermore, the presence of both fluorine and bromine atoms introduces the possibility of halogen bonding. nih.gov Halogen bonds are noncovalent interactions where a halogen atom acts as an electrophilic species (a "σ-hole") and interacts with a nucleophile. rsc.org In this molecule, Br···N, Br···F, or Br···Br interactions could occur, further influencing the supramolecular assembly. nih.gov The electron-withdrawing fluorine atom can also participate in weak C-H···F hydrogen bonds.

A summary of the anticipated crystallographic parameters for this compound is provided in the table below.

Predicted Crystallographic Data for this compound

| Parameter | Predicted Value/Features |

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c or P-1 (likely centrosymmetric) |

| Key Intermolecular Interactions | - N-H···N Hydrogen Bonding - π-π Stacking - Halogen Bonding (e.g., Br···N, Br···F) - Weak C-H···F Interactions |

| Dominant Packing Motif | Formation of hydrogen-bonded chains or dimers, interconnected by weaker interactions and π-stacking. |

V. Computational Chemistry and Theoretical Investigations of 8 Amino 3 Bromo 6 Fluoroquinoline

Quantum Chemical Calculations

Quantum chemical calculations, typically employing methods like Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation (or its approximations) for a given atomic arrangement to determine electronic structure and energy.

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)

An analysis of the electronic structure of 8-Amino-3-bromo-6-fluoroquinoline would define the distribution of electrons within the molecule. A key component of this is the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

Although no specific HOMO/LUMO energy values have been published for this compound, quantum-chemical descriptors have been shown to be useful in estimating various biological activities in broader QSAR studies. For related fluoroquinolones, DFT studies are used to calculate these parameters to help explain their mechanisms of action. A hypothetical study on this compound would yield precise energy values for these orbitals, which could then be correlated with potential reactivity and charge transfer capabilities.

Conformational Analysis and Stability

Conformational analysis involves identifying the most stable three-dimensional arrangement of a molecule's atoms. By rotating bonds and calculating the potential energy of each resulting conformer, researchers can locate the global minimum energy structure, which is the most likely conformation to be found under normal conditions. This analysis is vital as the specific 3D shape of a molecule dictates how it can interact with biological targets like proteins and enzymes. For this compound, this would involve mapping the energy landscape related to the rotation around the C-N bond of the amino group. To date, no such specific conformational analysis has been published for this compound.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds against known biological targets.

Ligand-Protein Interaction Prediction for Biological Targets

Docking simulations could predict how this compound might interact with the active site of various enzymes or receptors. For instance, studies on other fluoroquinolones have used docking to investigate interactions with targets like the SARS-CoV-2 main protease (Mpro). Such a study on this compound would identify key interactions, such as hydrogen bonds or hydrophobic interactions, with specific amino acid residues in a protein's binding pocket. This information is foundational for predicting whether the compound could act as an inhibitor or modulator of that protein's function. No specific ligand-protein interaction predictions for this compound have been documented in the literature.

Binding Affinity and Mode of Interaction

Beyond just the orientation, docking algorithms calculate a scoring function to estimate the binding affinity—the strength of the interaction between the ligand and the protein. A lower binding energy score typically indicates a more stable and favorable interaction. Analysis of the binding mode reveals the precise nature of these interactions. For example, a study might show the amino group of this compound acting as a hydrogen bond donor, while the quinoline (B57606) ring engages in pi-stacking with aromatic residues of the protein target. While these are plausible interaction modes for this class of compounds, specific binding affinity data for this compound against any biological target is not available.

Vi. Pharmacological and Biological Activity Research of 8 Amino 3 Bromo 6 Fluoroquinoline and Analogs

Antimicrobial Activity Studies

Analogs of 8-Amino-3-bromo-6-fluoroquinoline belong to the broader class of fluoroquinolones, which are renowned for their extensive antimicrobial properties. nih.gov Research into these compounds has revealed a wide spectrum of activity, encompassing antibacterial, antifungal, and antiviral effects. The versatility of the quinoline (B57606) structure allows for modifications that enhance potency and broaden the range of susceptible pathogens. nih.gov

Fluoroquinolone analogs are well-established as potent antibacterial agents with a broad spectrum that covers both Gram-positive and Gram-negative bacteria. nih.govnih.gov The introduction of a fluorine atom at the C-6 position is a hallmark of this class, significantly increasing antibacterial activity compared to non-fluorinated quinolones. nih.govmdpi.com

Research on various analogs demonstrates this wide-ranging efficacy. For instance, halogenated 8-hydroxyquinoline (B1678124) derivatives, which are structurally related to the target compound, show potent activity. Specifically, 7-bromo-8-hydroxyquinoline has displayed significant antigrowth effects against Gram-negative bacteria. researchgate.net Generally, 8-hydroxyquinoline itself is highly effective against Gram-positive bacteria. researchgate.net The modification of the C-7 position on the quinolone ring is crucial for modulating the antibacterial potency and spectrum. mdpi.com For example, piperazine (B1678402) substituents tend to enhance activity against Gram-negative bacteria, while aminopyrrolidine or alkyl moieties improve efficacy against Gram-positive strains. nih.gov

Specific examples from research literature highlight this dual activity:

IMB-070593 , a piperidinyl-based fluoroquinolone candidate, possesses potent activity against both methicillin-susceptible Staphylococcus aureus (MSSA) and Streptococcus pneumoniae (Gram-positive), as well as against E. coli and K. pneumoniae (Gram-negative). mdpi.com

Nemonoxacin has proven effective against methicillin-resistant Staphylococcus aureus (MRSA) and quinolone-resistant C. difficile, in addition to Gram-negative pathogens like Helicobacter pylori. mdpi.com

7-benzimidazol-1-yl-fluoroquinolone (FQH-2) was identified as the most active among a series of analogs against the Gram-positive bacterium S. aureus. nih.gov

The following table summarizes the antibacterial activity of selected fluoroquinolone analogs.

Table 1: Antibacterial Efficacy of Selected Fluoroquinolone Analogs

| Compound/Analog | Target Strain | Type | Efficacy/Activity |

|---|---|---|---|

| IMB-070593 Prodrugs | MSSA 12-1 | Gram-Positive | Good in vivo efficacy (ED₅₀: 5.32–7.68 mg/kg) mdpi.com |

| IMB-070593 Prodrugs | S. pneumoniae 12-10 | Gram-Positive | Good in vivo efficacy (ED₅₀: 18.39–23.13 mg/kg) mdpi.com |

| IMB-070593 | MRSA 12-5 | Gram-Positive | Weaker activity compared to parent drug mdpi.com |

| IMB-070593 | E. coli 12-1 | Gram-Negative | Weaker activity compared to parent drug mdpi.com |

| 7-bromo-8-hydroxyquinoline | Gram-Negative Bacteria | Gram-Negative | High antigrowth activity researchgate.net |

| 8-hydroxyquinoline | Gram-Positive Bacteria | Gram-Positive | Highly potent antimicrobial activity (MIC: 3.44-13.78 μM) researchgate.net |

| Ciprofloxacin (B1669076) | Gram-Negative Organisms | Gram-Negative | Most active among certain quinolones mdpi.com |

The biological activity of quinoline derivatives extends beyond bacteria to include fungal pathogens. Research has shown that certain analogs possess significant antifungal properties. For example, 8-hydroxyquinoline (8HQ) and its derivatives have been investigated for their activity against various fungi. The parent 8HQ compound demonstrated potent activity against diploid fungi and yeast, with Minimum Inhibitory Concentration (MIC) values ranging from 3.44 to 13.78 μM. researchgate.net The development of fluoroquinolone hybrids has also been explored as a strategy to produce agents with antifungal effects. nih.gov

While the primary focus of fluoroquinolone research has been on antibacterial activity, some studies indicate a broader antimicrobial potential, including antiviral effects. The design of fluoroquinolone hybrids has been noted as a promising avenue for discovering compounds with anti-HIV activity. nih.gov Furthermore, certain 8-hydroxyquinoline derivatives have been reported to possess diverse bioactivities that could potentially include antiviral applications. researchgate.net

The principal mechanism of antibacterial action for fluoroquinolones is the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. mdpi.com These enzymes are critical for bacterial DNA replication, transcription, and repair.

DNA Gyrase: This enzyme introduces negative supercoils into DNA, a process vital for DNA replication. Fluoroquinolones bind to the GyrA subunit of this enzyme. researchgate.net

Topoisomerase IV: This enzyme is primarily involved in decatenating newly replicated daughter chromosomes, allowing for cell division. Fluoroquinolones interact with the ParC subunit of topoisomerase IV. researchgate.net

By forming a complex with the enzyme and DNA, the fluoroquinolone molecule stabilizes the DNA breaks created by the enzyme, leading to a halt in DNA replication and ultimately causing bacterial cell death. researchgate.net Molecular docking studies on amino acid derivatives of quinolines suggest that their antimicrobial potency is due to favorable binding at the fluoroquinolone binding site on these target enzymes. researchgate.net This selective action against bacterial enzymes, which differ from their eukaryotic counterparts, is a key reason for their therapeutic efficacy. nih.gov

Anticancer / Antitumor Research

In addition to antimicrobial activities, quinoline-based compounds have been extensively investigated for their potential as anticancer agents. nih.gov The ability of these structures to interact with biological macromolecules makes them promising candidates for oncology research. Analogs such as 4-Bromo-6-fluoroquinoline are used as intermediates in the synthesis of anticancer agents like linrodostat, an inhibitor of indoleamine 2,3-dioxygenase. ossila.com

Research into brominated quinoline and quinone analogs has revealed significant cytotoxic activity against a variety of human cancer cell lines. In a comprehensive study, brominated plastoquinone (B1678516) (BrPQ) analogs, which share structural motifs with the subject compound, were screened against a panel of 60 human cancer cell lines.

One analog, BrPQ5, showed excellent potency with GI₅₀ (50% growth inhibition) values between 1.55 and 4.41 µM against multiple cell lines, including:

Breast Cancer: MCF7, MDA-MB-231/ATCC, T-47D, MDA-MB-468 nih.gov

Non-Small Cell Lung Cancer: EKVX, HOP-92, NCI-H23 nih.gov

Colon Cancer: HCT-116, SW-620 nih.gov

Other analogs also demonstrated potent and selective activity. For instance, BrPQ7 was particularly potent against the MDA-MB-468 breast cancer cell line, causing 98.74% growth inhibition. nih.gov The following table summarizes the cytotoxic activity of a representative brominated analog against various cancer cell lines.

Table 2: Cytotoxic Activity of a Brominated Plastoquinone Analog (BrPQ5)

| Cancer Type | Cell Line | Activity Level (GI₅₀) |

|---|---|---|

| Breast Cancer | MCF7 | 1.55 to 4.41 µM nih.gov |

| Breast Cancer | MDA-MB-468 | 1.55 to 4.41 µM nih.gov |

| Non-Small Cell Lung Cancer | EKVX | 1.55 to 4.41 µM nih.gov |

| Non-Small Cell Lung Cancer | HOP-92 | 1.55 to 4.41 µM nih.gov |

| Colon Cancer | HCT-116 | 1.55 to 4.41 µM nih.gov |

| Colon Cancer | SW-620 | 1.55 to 4.41 µM nih.gov |

| Ovarian Cancer | OVCAR-4 | 1.55 to 4.41 µM nih.gov |

Anti-Inflammatory and Immunomodulatory Effects

Analogs of this compound have demonstrated notable anti-inflammatory and immunomodulatory activities. In a study utilizing an 8-aminoquinoline (B160924) directing group, newly synthesized indole-cyclohexene hybrids were tested for their effects on inflammation in macrophage-like Raw 264.7 cells. acs.org The compounds were found to significantly reduce the expression of pro-inflammatory cytokines such as Interleukin-1 beta (Il-1b), Interleukin-6 (Il-6), and Tumor Necrosis Factor alpha (Tnfa), as well as other inflammatory genes like inducible nitric oxide synthase (Inos) and nuclear factor kappa B (Nfkb). acs.org These findings suggest that the compounds possess both anti-inflammatory and immunomodulatory properties without affecting cell viability. acs.org

The broader class of 8-aminoquinolines can also induce inflammatory stress, particularly in the context of their hemolytic effects, which can trigger responses like stress erythropoiesis. nih.gov Additionally, the related antimalarial drug chloroquine (B1663885) is known to have significant anti-inflammatory effects. wikipedia.org

Antimalarial Activity and Resistance Mechanisms

The 8-aminoquinoline class of compounds, which includes the prototypical drug primaquine (B1584692), is a cornerstone of antimalarial therapy, particularly for its unique ability to eradicate the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale that cause relapsing malaria. nih.govasm.org These compounds also exhibit activity against the blood stages and the transmissible gametocyte stages of the malaria parasite. asm.orgukri.org

A critical area of research is the efficacy of novel compounds against drug-resistant malaria. Several studies have shown that 8-aminoquinoline analogs can be effective against strains of P. falciparum that are resistant to chloroquine, a widely used but increasingly compromised antimalarial.

In one study, thirteen 8-aminoquinoline analogs of primaquine were screened against a panel of seven P. falciparum clones. nih.gov Six of these analogs showed IC₅₀ (50% inhibitory concentration) values between 50 and 100 nM, making them an order of magnitude more potent than primaquine itself against these blood-stage parasites. nih.gov Importantly, none of the thirteen 8-aminoquinolines tested showed cross-resistance with either chloroquine or mefloquine (B1676156), indicating a different mechanism of action and potential utility in treating resistant infections. nih.gov

Table 2: In Vitro Activity of Selected 8-Aminoquinoline Analogs Against P. falciparum Clones

| Compound | D6 (CQ-S) IC₅₀ (nM) | W2 (CQ-R) IC₅₀ (nM) | TM91C235 (MDR) IC₅₀ (nM) |

| Primaquine | 1040 | 1150 | 480 |

| WR 249420 | 100 | 80 | 30 |

| WR 251855 | 100 | 100 | 30 |

| WR 266848 | 70 | 60 | 40 |

| WR 268499 | 90 | 90 | 50 |

| WR 268658 | 60 | 60 | 40 |

| WR 242511 | 90 | 100 | 30 |

| Chloroquine | 10 | 160 | 130 |

| IC₅₀ values represent the mean concentration that inhibits parasite growth by 50%. CQ-S: Chloroquine-Sensitive; CQ-R: Chloroquine-Resistant; MDR: Multi-Drug Resistant. Data sourced from Bass et al., 1999. nih.gov |

The primary mechanism of action for many quinoline-based antimalarials involves disrupting the parasite's ability to detoxify heme. Inside the host red blood cell, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. The parasite neutralizes this heme by polymerizing it into an inert crystalline substance called hemozoin.

Several 8-aminoquinoline analogs have been shown to be potent inhibitors of this polymerization process. nih.gov In a comparative study, 8 of 13 tested 8-aminoquinolines inhibited hematin (B1673048) (the monomer of hemozoin) polymerization more efficiently than chloroquine. nih.gov By inhibiting hemozoin formation, the drug allows toxic heme to accumulate, which is thought to kill the parasite through oxidative stress and membrane disruption. Another proposed mechanism for 8-aminoquinolines involves their metabolites, which can generate reactive oxygen species and create oxidative stress within the parasite and the host erythrocyte. nih.gov

Neuroprotective Potential and Central Nervous System Activity

Emerging research indicates that analogs of this compound may possess significant neuroprotective properties. A study on synthetic 8-aminoquinoline–uracil copper complexes investigated their effects on human neuroblastoma SH-SY5Y cells subjected to oxidative stress. acs.org The results showed that these metal complexes markedly restored cell survival, reduced apoptotic processes, and preserved mitochondrial function. acs.org This neuroprotective effect was attributed to the upregulation of the sirtuin 1 (SIRT1)/3-FOXO3a signaling pathway, a key regulator of cellular stress resistance and longevity. acs.org In silico analysis further suggested these compounds could act as SIRT1 activators with favorable drug-like properties for targeting neurodegenerative diseases. acs.org

The broader quinoline chemical family has also been explored for its neuroprotective potential. For instance, 8-hydroxyquinoline derivatives have been investigated for the treatment of neurodegenerative conditions like Alzheimer's disease. nih.gov Additionally, a different but related class, isoquinoline (B145761) alkaloids, have been shown to exert neuroprotective effects through various mechanisms, including anti-inflammatory action, reduction of oxidative damage, and regulation of autophagy. nih.gov

Structure-Activity Relationship (SAR) Analysis of Substituted Halogenated Aminoquinolines

The structure-activity relationship (SAR) of aminoquinolines is a critical area of medicinal chemistry, historically driven by the search for effective antimalarial agents and now expanding into anticancer, antibacterial, and neuroprotective research. biointerfaceresearch.comnih.gov The biological activity of these compounds is profoundly influenced by the nature, position, and combination of substituents on the quinoline core. While the SAR of 4-aminoquinolines like chloroquine is extensively documented, 8-aminoquinolines, the class to which this compound belongs, operate under a different set of principles. nih.gov The mechanism of action for 8-aminoquinolines has not been definitively established, making SAR analysis complex and somewhat speculative, often relying on empirical data from in vivo studies. nih.govnih.gov Research indicates that these compounds may require metabolic activation to exert their biological effects, further complicating direct SAR correlations. nih.gov

The biological profile of a substituted quinoline is determined by the interplay of its functional groups. In this compound, the 8-amino group and the bromo and fluoro substituents are the key determinants of its potential activity.

The 8-Amino Group: The amino group at the C-8 position is the defining feature of this class of compounds, which includes the well-known antimalarial drug primaquine. nih.gov This substituent is essential for the radical cure of relapsing malaria, targeting the latent liver stages of the parasite. nih.gov Beyond its role in biological activity, the 8-aminoquinoline moiety also serves as a directing group in synthetic chemistry, facilitating the creation of complex derivatives. acs.org Metal complexes involving 8-aminoquinoline have also demonstrated significant antimalarial and antimicrobial activities. nih.gov

Halogen Substituents: Halogenation is a common strategy in medicinal chemistry to modulate a drug's electronic properties, lipophilicity, and metabolic stability.

Bromine at C-3: The introduction of a bromine atom at the C-3 position is a significant modification. In the context of 4-aminoquinoline (B48711) antimalarials, substitution at C-3 is generally associated with a decrease in activity. However, this rule is not absolute across all therapeutic targets. For instance, studies on highly brominated quinolines, including those with substitution at C-3, have revealed potential antiproliferative activity against cancer cell lines. nih.gov Furthermore, 3-bromo derivatives of the isomeric isoquinoline scaffold have been shown to possess noteworthy analgesic and anti-inflammatory properties. jptcp.com

Fluorine at C-6: The presence of a 6-oxygen function is known to enhance the tissue schizontocidal (antimalarial) activity of 8-aminoquinolines. who.int While fluorine is not oxygen, its placement at the C-6 position is significant. The fluorine atom's high electronegativity can substantially alter the electronic distribution of the quinoline ring. The combination of a bromo group at C-4 and a fluoro group at C-6 has been utilized in the synthesis of linrodostat, an inhibitor of indoleamine 2,3-dioxygenase for cancer therapy, indicating the therapeutic relevance of this substitution pattern. ossila.com In fluoroquinolone antibacterials, substitutions on the quinoline core are pivotal for their efficacy. mdpi.com

The specific placement of substituents on the quinoline ring dramatically alters the biological activity, a phenomenon well-documented when comparing different classes of aminoquinolines. The optimal substitution pattern for 4-aminoquinolines often proves ineffective or detrimental for 8-aminoquinolines.

Contrasting Positional Importance: A halogen at the C-7 position is a hallmark of potent 4-aminoquinoline antimalarials like chloroquine. In stark contrast, introducing a substituent at the C-7 position of an 8-aminoquinoline generally leads to a loss of antimalarial activity. who.int Conversely, substitution at the C-8 position, which is essential for the 8-aminoquinoline class, typically abolishes the activity of 4-aminoquinolines.

Significance of the C-6 Position: As noted, the C-6 position in 8-aminoquinolines is a favorable site for substitution, with a methoxy (B1213986) group (an oxygen-containing function) being a key feature of the potent antimalarial primaquine. who.int This highlights the sensitivity of the scaffold to modifications at this site. Studies on other quinoline derivatives have shown that the position of substituents can have a profound impact on their anticancer activity; for example, 6-bromo-5-nitroquinoline (B1267105) demonstrated significant antiproliferative effects. nih.gov

The C-3 Position: This position is generally considered unfavorable for substitution in the context of antimalarial 4-aminoquinolines. For 8-aminoquinolines, the impact of a C-3 substituent like bromine must be evaluated specifically for the desired therapeutic activity, as it may offer potential in areas outside of malaria, such as oncology. nih.gov

The following table summarizes the general effects of substituent positions on the antimalarial activity of 4-aminoquinoline versus 8-aminoquinoline scaffolds.

| Position | Effect on 4-Aminoquinoline Activity | Effect on 8-Aminoquinoline Activity |

| C-3 | Substitution (e.g., methyl) generally reduces activity. | Activity is target-dependent; explored in anticancer contexts. nih.gov |

| C-6 | Less critical than C-7. | Favorable position; oxygen-containing groups enhance activity. who.int |

| C-7 | Halogen (Cl, Br, I) is critical for high activity. | Substitution generally leads to loss of activity. who.int |

| C-8 | Substitution abolishes activity. | The defining position for the essential amino group. |

This table represents generalized findings from antimalarial research and may not apply to all biological activities.

Efforts to enhance the therapeutic index of aminoquinolines involve various chemical modifications aimed at increasing potency against the target while reducing host toxicity.

Molecular Hybridization: A prominent strategy involves creating hybrid molecules by covalently linking an aminoquinoline scaffold to another pharmacophore. This can lead to compounds with dual mechanisms of action or improved properties. Quinoline-pyrimidine and quinoline-sulfonamide hybrids have been developed that show potent antiplasmodial activity, in some cases inhibiting hemozoin formation more effectively than the parent compounds. nih.gov The combination of 8-aminoquinolines with other drugs or moieties has also been shown to enhance therapeutic efficacy. mdpi.com

Nuclear Substitution: Introducing additional substituents to the quinoline ring can fine-tune activity and reduce toxicity. In the primaquine series of 8-aminoquinolines, the introduction of phenylthio, anilino, or phenoxy groups at the C-5 position was found to reduce toxicity while maintaining a high level of tissue schizontocidal activity. who.int

Side Chain and Heterocyclic Modifications: For fluoroquinolone antibacterials, modifying the substituent at the C-7 position is a key strategy. Adding large heterocyclic rings at this position has been shown to enhance inhibitory activity against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov Similarly, for antimalarial 8-aminoquinolines, modifications to the diamine side chain attached to the 8-amino group can significantly impact both efficacy and toxicity.

The table below provides examples of modifications made to quinoline scaffolds to improve their biological profiles.

| Modification Strategy | Example | Resulting Improvement |

| Hybridization | Quinoline-sulfonamide hybrids | Significant hemozoin inhibition and potent antimalarial activity. nih.gov |

| Hybridization | 8-Aminoquinoline-uracil metal complexes | Demonstrated antimalarial and antimicrobial activities. nih.gov |

| Nuclear Substitution | Phenylthio group at C-5 of primaquine analog | Reduced toxicity with retention of high antimalarial activity. who.int |

| Heterocycle Addition | Benzimidazol-1-yl group at C-7 of fluoroquinolone | Enhanced antibacterial activity, particularly against S. aureus. mdpi.comnih.gov |

These strategies underscore the chemical versatility of the quinoline scaffold and the ongoing efforts to develop new derivatives with superior potency and selectivity for a range of diseases.

Advanced Research Directions and Therapeutic Potential of 8 Amino 3 Bromo 6 Fluoroquinoline

The quinoline (B57606) scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of biological activities. researchgate.net The compound 8-Amino-3-bromo-6-fluoroquinoline, with its specific substitutions, presents a unique template for the development of novel therapeutic agents. Advanced research is now focusing on leveraging its distinct chemical features to design more potent and selective drugs.

Q & A

Basic Research Questions

Q. How can the synthesis of 8-Amino-3-bromo-6-fluoroquinoline be optimized for improved yield and purity?

- Methodological Answer : Optimize reaction parameters (e.g., temperature, solvent, catalyst) using Design of Experiments (DOE). For bromination steps, consider halogenation protocols used for analogous bromo-fluoroquinoline derivatives, such as electrophilic substitution under controlled conditions . Monitor intermediates via thin-layer chromatography (TLC) and adjust stoichiometry to minimize byproducts. Post-synthesis purification via column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) can enhance purity .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Use a combination of -/-NMR to confirm substitution patterns at positions 3 (Br), 6 (F), and 8 (NH). Mass spectrometry (HRMS) validates molecular weight, while HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%). FT-IR can identify functional groups (e.g., NH stretching at ~3400 cm) .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer : Store under inert atmosphere (argon) at –20°C to prevent degradation via hydrolysis or oxidation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to identify degradation products. Use amber vials to protect against photolysis, as halogenated quinolines are often light-sensitive .

Advanced Research Questions

Q. How can this compound derivatives be designed as fluorescent probes for metal ion detection?

- Methodological Answer : Introduce chelating groups (e.g., carboxylate or amide) at the 8-amino position to enhance metal binding. Assess photophysical properties (e.g., quantum yield, Stokes shift) via UV-Vis and fluorescence spectroscopy in buffered solutions. Compare with 8-amidoquinoline probes, where fluorine and bromine substituents modulate electron-withdrawing effects and emission profiles .

Q. How should researchers resolve contradictory spectroscopic data in structural analysis of derivatives?

- Methodological Answer : Employ orthogonal techniques: X-ray crystallography for unambiguous confirmation of substituent positions. If crystals are unavailable, use 2D NMR (e.g., - HSQC) to resolve overlapping signals. Cross-validate LC-MS data with theoretical isotope patterns to distinguish isobaric impurities .

Q. What methodologies are effective for structure-activity relationship (SAR) studies of this compound derivatives?

- Methodological Answer : Systematically modify substituents (e.g., replace Br with Cl or vary fluorine position) and test biological activity (e.g., antimicrobial assays). Use multivariate regression analysis to correlate electronic (Hammett constants) or steric parameters with activity. Include control compounds (e.g., 6-fluoroquinoline without Br/NH) to isolate substituent effects .

Q. How can computational tools predict the reactivity of this compound in catalytic reactions?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian or ORCA) to model transition states in cross-coupling reactions (e.g., Suzuki-Miyaura). Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Molecular docking (AutoDock Vina) can predict binding interactions with biological targets (e.g., enzyme active sites) .

Q. What challenges arise during scale-up synthesis, and how can purity be maintained?

- Methodological Answer : Address exothermicity in bromination steps using jacketed reactors with controlled cooling. Implement inline PAT (Process Analytical Technology) tools like FT-IR for real-time monitoring. Optimize crystallization kinetics to avoid amorphous byproducts. Purify via preparative HPLC or fractional distillation if volatility permits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。